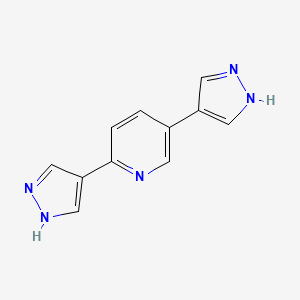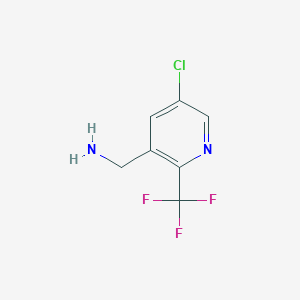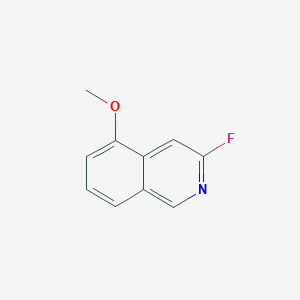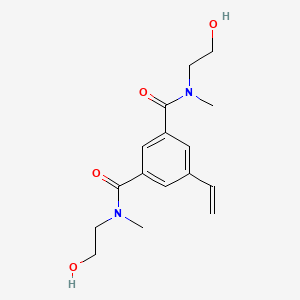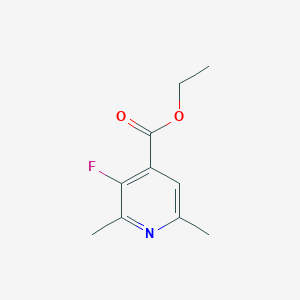
Ethyl 3-fluoro-2,6-dimethylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-fluoro-2,6-dimethylisonicotinate is an organic compound that belongs to the class of fluorinated pyridine derivatives This compound is characterized by the presence of a fluorine atom at the 3-position and two methyl groups at the 2- and 6-positions on the pyridine ring, along with an ethyl ester group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-2,6-dimethylisonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-dimethylisonicotinic acid.
Esterification: The carboxylic acid group is then esterified using ethanol and a suitable catalyst, such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC), to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反应分析
Types of Reactions
Ethyl 3-fluoro-2,6-dimethylisonicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
科学研究应用
Ethyl 3-fluoro-2,6-dimethylisonicotinate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Agricultural Chemistry: It is used in the development of agrochemicals, including herbicides and fungicides.
Material Science: The compound is explored for its potential use in the synthesis of fluorinated polymers and advanced materials with unique properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of Ethyl 3-fluoro-2,6-dimethylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- Ethyl 3-chloro-2,6-dimethylisonicotinate
- Ethyl 3-bromo-2,6-dimethylisonicotinate
- Ethyl 3-iodo-2,6-dimethylisonicotinate
Uniqueness
Ethyl 3-fluoro-2,6-dimethylisonicotinate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding interactions. Compared to its chloro, bromo, and iodo analogs, the fluorinated compound often exhibits superior biological activity and selectivity.
属性
分子式 |
C10H12FNO2 |
|---|---|
分子量 |
197.21 g/mol |
IUPAC 名称 |
ethyl 3-fluoro-2,6-dimethylpyridine-4-carboxylate |
InChI |
InChI=1S/C10H12FNO2/c1-4-14-10(13)8-5-6(2)12-7(3)9(8)11/h5H,4H2,1-3H3 |
InChI 键 |
ZVRAEGMKOBILIA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=NC(=C1)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromoisoxazolo[4,5-b]pyridine](/img/structure/B13660417.png)
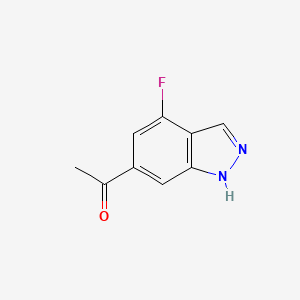
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
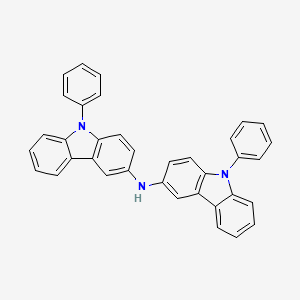
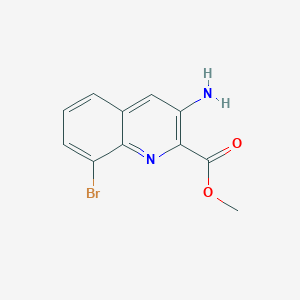
![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
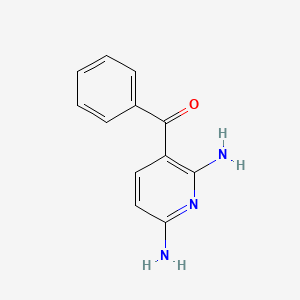

![3-Phenyl-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13660483.png)
